molecular formula C15H14N2OS B2380648 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione CAS No. 2380183-71-9

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione

Katalognummer B2380648
CAS-Nummer: 2380183-71-9
Molekulargewicht: 270.35
InChI-Schlüssel: KMHLICHLPCIJJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione, also known as PD153035, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. PD153035 is a potent inhibitor of the epidermal growth factor receptor (EGFR), which is a protein that plays a key role in the growth and proliferation of cancer cells.

Wissenschaftliche Forschungsanwendungen

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied for its potential use in cancer treatment. The EGFR pathway is frequently overactivated in cancer cells, leading to uncontrolled cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione inhibits the activity of EGFR, thereby slowing down the growth and proliferation of cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to be effective against a variety of cancer types, including breast, lung, and prostate cancer.

Wirkmechanismus

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione binds to the ATP-binding site of the EGFR, preventing the activation of downstream signaling pathways that promote cell growth and proliferation. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a reversible inhibitor of EGFR, meaning that its effects are reversible once the compound is removed from the cells.
Biochemical and Physiological Effects
2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to have a variety of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of EGFR, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been shown to induce apoptosis (programmed cell death) in cancer cells. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has also been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. Angiogenesis is a critical step in the growth and spread of cancer cells, and inhibiting this process can slow down the progression of the disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of this protein in cancer development and progression. 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione has been extensively studied in preclinical models, and its effects have been well-characterized. However, there are some limitations to using 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in lab experiments. For example, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a synthetic compound that may not accurately reflect the effects of natural compounds on EGFR. Additionally, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione may have off-target effects on other proteins, which could complicate the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. One area of focus is the development of more potent and selective inhibitors of EGFR. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione in cancer patients. Overall, 2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is a promising compound with potential applications in cancer treatment, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Synthesemethoden

2-(4-Methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione is synthesized through a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with 2-chloroacetyl chloride to form 2-(4-methoxyphenyl)acetamide. The 2-(4-methoxyphenyl)acetamide is then reacted with thiosemicarbazide to form 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione. The final product is purified through recrystallization to obtain a high purity compound.

Eigenschaften

IUPAC Name

2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-18-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(19)17-14/h2-9,14,16H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHLICHLPCIJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-1,2,3,4-tetrahydroquinazoline-4-thione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.